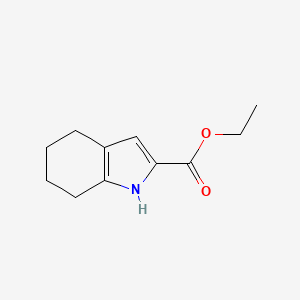

ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Overview

Description

Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its bicyclic structure, which includes a six-membered benzene ring fused to a five-membered nitrogen-bearing pyrrole ring. The presence of the ethyl ester group at the 2-position of the indole ring adds to its chemical versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate can be synthesized through various methods. One common approach involves the condensation of 4,5,6,7-tetrahydroindole with ethyl cyanoacetate. This reaction typically requires a base such as sodium ethoxide and is conducted under reflux conditions . Another method involves the cyclization of appropriate precursors under acidic or basic conditions to form the indole ring system .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include substituted indoles, alcohols, amines, and various functionalized derivatives. These products can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of biological processes and as a precursor for biologically active molecules.

Medicine: Indole derivatives have shown potential in the treatment of cancer, microbial infections, and neurological disorders.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with various molecular targets and pathways. The indole ring system can bind to multiple receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate can be compared with other similar compounds, such as:

Ethyl indole-2-carboxylate: Lacks the tetrahydro modification, resulting in different chemical properties and reactivity.

4,5,6,7-Tetrahydroindole: Without the ethyl ester group, it exhibits different biological activities and applications.

Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: A substituted indole derivative with distinct antiviral properties

The uniqueness of this compound lies in its specific structural features, which confer unique chemical reactivity and biological activity.

Biological Activity

Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS Number: 65880-18-4) is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.

This compound is characterized by its unique structure, which includes a tetrahydroindole moiety. The synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives. Various synthetic routes have been documented in the literature, showcasing its versatility as a precursor for more complex polyheterocyclic compounds .

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a study reported that certain synthesized analogs demonstrated broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that various derivatives exhibit cytotoxic effects against different cancer cell lines. For example, compounds derived from this compound displayed IC50 values in the range of 0.69–22 mM against cancer cell lines such as MCF-7 and A549 . The mechanism of action is believed to involve interference with tubulin polymerization and the generation of reactive oxygen species (ROS), which can induce cellular stress leading to apoptosis .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Some studies suggest that derivatives may exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells .

Case Study 1: Antimicrobial Evaluation

A recent research article examined the antimicrobial efficacy of several indole derivatives including this compound. The study utilized standard microbiological techniques to assess the activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the indole structure significantly enhanced antimicrobial potency .

Case Study 2: Anticancer Activity Assessment

In a separate study focusing on cancer cell lines, researchers synthesized a series of this compound derivatives and evaluated their cytotoxicity. The findings revealed that certain substitutions on the indole ring led to improved activity against specific cancer types. The most promising compounds were further investigated for their mechanism of action through cell cycle analysis and apoptosis assays .

Summary of Biological Activities

Properties

IUPAC Name |

ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-14-11(13)10-7-8-5-3-4-6-9(8)12-10/h7,12H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOSQSLWRXZTVTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30306365 | |

| Record name | ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30306365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65880-18-4 | |

| Record name | 65880-18-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30306365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.